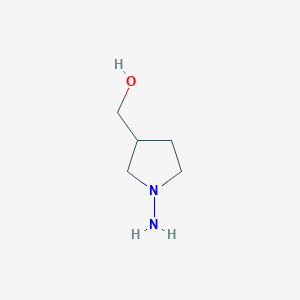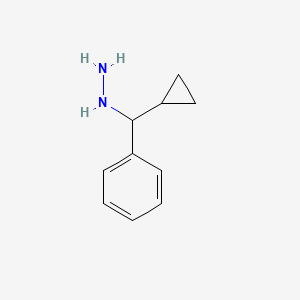
(Cyclopropyl(phenyl)methyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[cyclopropyl(phenyl)methyl]hydrazine is an organic compound that features a cyclopropyl group attached to a phenylmethyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cyclopropyl(phenyl)methyl]hydrazine typically involves the reaction of cyclopropylmethyl bromide with phenylhydrazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine nitrogen attacks the electrophilic carbon of the bromide, displacing the bromide ion.
Industrial Production Methods
While specific industrial production methods for [cyclopropyl(phenyl)methyl]hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[cyclopropyl(phenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Azines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydrazines and hydrazones.
Scientific Research Applications
[cyclopropyl(phenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [cyclopropyl(phenyl)methyl]hydrazine exerts its effects involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
Cyclopropylmethylamine: Contains a cyclopropyl group but lacks the hydrazine moiety, resulting in different reactivity and applications.
Uniqueness
[cyclopropyl(phenyl)methyl]hydrazine is unique due to the combination of the cyclopropyl group and the hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[cyclopropyl(phenyl)methyl]hydrazine |
InChI |
InChI=1S/C10H14N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2 |
InChI Key |
DKLYVMORPUVXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)

![4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate](/img/structure/B12437565.png)
![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)
![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)
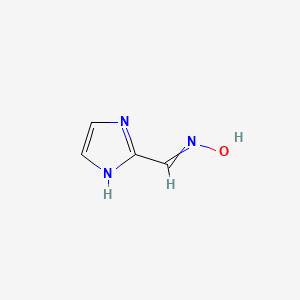

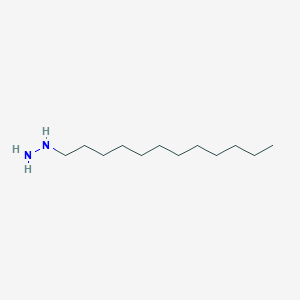
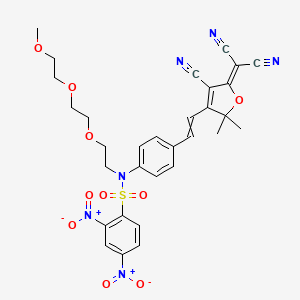

![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)

